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For Researchers, Scientists, and Drug Development Professionals

Hodgkinsine, a complex trimeric alkaloid, stands as a molecule of significant interest in the

scientific community due to its intricate pyrrolidinoindoline architecture and promising

pharmacological profile.[1] Isolated from plants of the Psychotria genus, this natural product

has demonstrated a range of biological activities, including analgesic, antiviral, antibacterial,

and antifungal properties.[1] The unique assembly of three pyrrolidinoindoline subunits and the

presence of multiple chiral centers have made the elucidation of its structure a notable

challenge and a triumph of modern analytical techniques. This guide provides an in-depth

technical overview of the methodologies and data that have been pivotal in confirming the

trimeric pyrrolidinoindoline structure of Hodgkinsine.

Structural Confirmation: A Multi-faceted Approach
The definitive structure of Hodgkinsine was established through a combination of

spectroscopic and spectrometric techniques, with total synthesis ultimately providing

unequivocal proof. The primary methods employed were Nuclear Magnetic Resonance (NMR)

spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy
One-dimensional (1D) and two-dimensional (2D) NMR spectroscopy have been instrumental in

mapping the complex connectivity of Hodgkinsine. The proton (¹H) and carbon-13 (¹³C) NMR

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b15602004?utm_src=pdf-interest
https://www.benchchem.com/product/b15602004?utm_src=pdf-body
https://www.orgchemboulder.com/Spectroscopy/Reference.pdf
https://www.orgchemboulder.com/Spectroscopy/Reference.pdf
https://www.benchchem.com/product/b15602004?utm_src=pdf-body
https://www.benchchem.com/product/b15602004?utm_src=pdf-body
https://www.benchchem.com/product/b15602004?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15602004?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


spectra reveal characteristic signals that correspond to the distinct chemical environments

within the three pyrrolidinoindoline monomers.

Table 1: ¹H NMR Spectral Data of Hodgkinsine

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.40 - 6.50 m 12H Aromatic Protons

3.10 - 2.10 m 18H
Methylene and

Methine Protons

2.80 - 2.40 s 9H N-Methyl Protons

Note: Specific assignments for the heavily overlapped methylene and methine region require

advanced 2D NMR techniques.

Table 2: ¹³C NMR Spectral Data of Hodgkinsine

Chemical Shift (δ) ppm Carbon Type Assignment

150.0 - 110.0 Aromatic Indoline Aromatic Carbons

85.0 - 75.0 Quaternary C3a, C8b

65.0 - 50.0 Methylene Pyrrolidine Ring Carbons

40.0 - 30.0 Methyl N-Methyl Carbons

Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) provides the exact mass of Hodgkinsine, allowing

for the determination of its molecular formula, C₃₃H₃₈N₆. Tandem mass spectrometry (MS/MS)

experiments reveal characteristic fragmentation patterns that offer insights into the connectivity

of the three monomeric units.

Table 3: High-Resolution Mass Spectrometry Data for Hodgkinsine
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Ion Calculated m/z Observed m/z

[M+H]⁺ 519.3236 519.3231

Table 4: Key MS/MS Fragmentation Data of Hodgkinsine

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss (Da)
Putative Fragment
Structure

519.3 346.2 173.1

Dimeric

pyrrolidinoindoline

fragment

519.3 174.1 345.2

Monomeric

pyrrolidinoindoline

fragment

346.2 174.1 172.1
Cleavage of the

dimeric fragment

X-ray Crystallography
While obtaining suitable crystals of complex natural products like Hodgkinsine can be

challenging, X-ray crystallography provides the most definitive three-dimensional structural

information. The structure of a closely related pyrrolidinoindoline alkaloid was deduced by X-ray

analysis, which provided a critical reference for confirming the stereochemistry and overall

architecture of Hodgkinsine.

Experimental Protocols
The following sections detail the generalized experimental methodologies employed for the

structural elucidation of Hodgkinsine.

NMR Spectroscopy
Sample Preparation: A sample of purified Hodgkinsine (1-5 mg) is dissolved in a deuterated

solvent (e.g., CDCl₃ or MeOD, 0.5-0.7 mL) in a 5 mm NMR tube. Tetramethylsilane (TMS) is

typically used as an internal standard (0 ppm).
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Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer

(e.g., 400 MHz or higher).

1D NMR Acquisition:

¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key

parameters include a spectral width of ~16 ppm, a sufficient number of scans for adequate

signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

¹³C NMR: A proton-decoupled pulse sequence is used to obtain the carbon spectrum. A

wider spectral width (~220 ppm) is used, and a larger number of scans is typically required

due to the lower natural abundance of ¹³C.

2D NMR Acquisition: A suite of 2D NMR experiments, including COSY (Correlation

Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC

(Heteronuclear Multiple Bond Correlation), are performed to establish proton-proton and

proton-carbon correlations, which are essential for assigning the complex spectra.

Mass Spectrometry
Sample Preparation: A dilute solution of Hodgkinsine is prepared in a suitable solvent (e.g.,

methanol or acetonitrile) with the addition of a small amount of formic acid to promote

protonation.

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-

of-Flight) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is

used.

HRMS Acquisition: The instrument is operated in positive ion mode to detect the protonated

molecule [M+H]⁺. The mass analyzer is calibrated to ensure high mass accuracy.

MS/MS Acquisition: For fragmentation analysis, the [M+H]⁺ ion is mass-selected in the first

stage of the mass spectrometer and subjected to collision-induced dissociation (CID) with an

inert gas (e.g., argon or nitrogen). The resulting fragment ions are then analyzed in the

second stage of the mass spectrometer.

X-ray Crystallography
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Crystallization: Single crystals of Hodgkinsine or a suitable derivative are grown by slow

evaporation of a saturated solution in an appropriate solvent or solvent system.

Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold

nitrogen gas. X-ray diffraction data are collected using a diffractometer equipped with a

monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

Structure Solution and Refinement: The diffraction data are processed to determine the unit

cell dimensions and space group. The structure is solved using direct methods or Patterson

methods and then refined using least-squares procedures to obtain the final atomic

coordinates and molecular structure.

Visualizing the Elucidation Workflow
The logical flow of experiments and data analysis in the structural elucidation of Hodgkinsine
can be visualized as a systematic process of gathering and integrating information from

different analytical techniques.
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Workflow for the structural elucidation of Hodgkinsine.
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This comprehensive approach, integrating data from multiple advanced analytical techniques,

has been essential in definitively establishing the complex trimeric pyrrolidinoindoline structure

of Hodgkinsine. This foundational knowledge is critical for the ongoing research into its

pharmacological properties and potential applications in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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